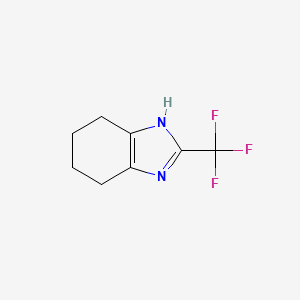

2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

描述

属性

IUPAC Name |

2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLNXWJCFLUBQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, anticancer potential, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 201.17 g/mol. The trifluoromethyl group is known to enhance lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance:

-

Inhibition of Bacterial Growth : Compounds with similar structures have demonstrated significant activity against various bacterial strains. A study indicated that derivatives with a trifluoromethyl substituent exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The minimum inhibitory concentrations (MICs) were reported as follows:

These results suggest that the trifluoromethyl group plays a crucial role in enhancing antimicrobial efficacy .

Compound MIC (µg/mL) Target Bacteria Compound A 15 Staphylococcus aureus Compound B 20 Escherichia coli

Anticancer Potential

The anticancer activity of benzodiazole derivatives has been widely studied. Research indicates that the presence of a trifluoromethyl group can significantly affect the cytotoxicity against cancer cell lines.

- Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines: The mechanism of action appears to involve the inhibition of key signaling pathways in cancer cell proliferation.

The mechanism by which these compounds exert their biological effects is an area of active research. It is hypothesized that:

- Targeting Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways crucial for tumor growth and survival.

- Inducing Apoptosis : Evidence suggests that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have documented the effects of related compounds on specific diseases:

- Case Study on Antimicrobial Resistance : A study highlighted the effectiveness of a derivative against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating an MIC lower than traditional antibiotics .

- Case Study on Cancer Treatment : Another investigation focused on a benzodiazole derivative's ability to inhibit tumor growth in xenograft models, showing promising results in reducing tumor size compared to control groups .

科学研究应用

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

- Antidepressant Activity : Research indicates that derivatives of benzodiazole compounds exhibit antidepressant effects. The trifluoromethyl group enhances lipophilicity, potentially increasing the bioavailability of the drug .

- Anticancer Properties : Studies have shown that benzodiazole derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. The incorporation of the trifluoromethyl group may enhance the potency of these compounds against various cancer cell lines .

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis.

- Reagent in Synthesis : It can be utilized as a building block for synthesizing more complex molecules. Its ability to undergo various reactions such as nucleophilic substitutions and cyclizations makes it valuable for creating diverse chemical entities .

- Fluorinated Compounds : The presence of the trifluoromethyl group is crucial in developing fluorinated compounds that have applications in pharmaceuticals and agrochemicals. Fluorine atoms can significantly alter the biological activity and metabolic stability of organic molecules .

Case Study 1: Antidepressant Development

A study published in Journal of Medicinal Chemistry investigated a series of benzodiazole derivatives, including those with trifluoromethyl substitutions. The results demonstrated enhanced serotonin receptor affinity, suggesting potential for developing new antidepressants based on this scaffold .

Case Study 2: Anticancer Activity

In another study, researchers synthesized several derivatives of 2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole and evaluated their efficacy against breast cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating their potential as novel anticancer agents .

Data Table: Summary of Applications

相似化合物的比较

Core Structure Variations

4,5,6,7-Tetrahydro-1H-1,3-benzodiazole (CAS 3752-24-7) :

The parent compound lacks the trifluoromethyl group, resulting in a molecular weight of 122.17 g/mol. Its simpler structure is more polar and less lipophilic than the trifluoromethyl derivative, impacting bioavailability and membrane permeability .1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid :

Substitution with a carboxylic acid group introduces hydrogen-bonding capacity and acidity (pKa ~4-5), contrasting with the electron-withdrawing -CF₃ group. This compound may serve as a building block for metal coordination or peptide mimetics .

Fluorinated Derivatives

- The thiazole ring’s sulfur atom increases polarizability, whereas the benzodiazole’s nitrogen-rich structure may favor hydrogen bonding .

Physical and Chemical Properties

准备方法

General Synthetic Strategy

The synthesis of 2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves:

- Construction of the benzimidazole core from o-phenylenediamine derivatives.

- Introduction of the trifluoromethyl substituent at the 2-position.

- Saturation of the benzodiazole ring to form the tetrahydro ring system.

This sequence can be achieved through condensation, cyclization, and selective catalytic hydrogenation or intramolecular cyclization methods.

Cyclization via Transition Metal Catalysis in Aqueous Media

A notable method for synthesizing fused benzimidazoles, closely related to the target compound, involves silver(I)-catalyzed intramolecular hydroamination in water. This environmentally friendly approach enables chemo- and regioselective cyclization of precursors derived from o-phenylenediamines and alkynyl side chains.

- The starting benzimidazole precursors are synthesized by condensation of o-phenylenediamines with appropriate aldehydes or acids.

- Silver(I) catalysis promotes intramolecular cyclization via 7-endo-dig ring-closing pathways.

- The reaction proceeds efficiently in aqueous media under mild conditions (e.g., 80 °C under nitrogen atmosphere).

- Microwave-assisted variants reduce reaction times significantly (e.g., from 60 hours to 15 minutes at 150 °C).

- The method tolerates a variety of substituents, including trifluoromethyl groups, yielding moderate to excellent product yields (up to 94%).

Example yields from related studies:

| Entry | R1 Substituent | R2 Substituent | Yield (%) Method A (80 °C, 60 h) | Yield (%) Method B (MW, 150 °C, 15 min) |

|---|---|---|---|---|

| 1 | H | H | 94 | 92 |

| 5 | CH3 | Ph | 35 | 86 |

| 6 | Cl | Ph | 43 | 87 |

This method is particularly suitable for synthesizing tetrahydrobenzimidazole derivatives with electron-withdrawing groups such as trifluoromethyl, due to its functional group tolerance and green chemistry profile.

Condensation and Cyclization from o-Phenylenediamines

The classical approach involves:

- Condensation of o-phenylenediamine with trifluoromethyl-substituted carboxylic acids or aldehydes to form the benzimidazole ring.

- Cyclization under acidic conditions (e.g., acetic acid) to close the ring.

- Subsequent reduction or hydrogenation to saturate the 4,5,6,7 positions, forming the tetrahydro derivative.

This method is well-documented for benzimidazole synthesis and can be adapted for trifluoromethyl-substituted substrates, although specific yields and conditions depend on the exact reagents and catalysts used.

Research Findings and Reaction Optimization

- The silver(I)-catalyzed cyclization shows excellent tolerance for trifluoromethyl groups, which are electron-withdrawing and can influence reaction kinetics.

- Microwave-assisted synthesis drastically reduces reaction time while maintaining high yields.

- The 7-endo-dig cyclization pathway is favored for forming the seven-membered heterocyclic ring system.

- Functional group compatibility includes halides, methyl, and phenyl groups, suggesting broad applicability.

- The aqueous medium enhances the environmental profile of the synthesis, aligning with green chemistry principles.

Summary Table of Preparation Methods

| Method | Key Steps | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Silver(I)-Catalyzed Cyclization | Intramolecular hydroamination in water | 80 °C, 60 h or MW 150 °C, 15 min | 35 - 94 | High functional group tolerance, green method |

| Condensation & Cyclization | o-Phenylenediamine + trifluoromethyl aldehyde/acids | Acidic medium, reflux | Moderate to High | Classical approach, adaptable for CF3 groups |

| Amino-Substituted Benzodiazole Synthesis (Patent) | Nucleophilic substitution, reductive amination | Various, purification with NaCl | Not specified | Framework for modification, indirect method |

常见问题

Q. What synthetic methodologies are recommended for preparing 2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole?

- Methodological Answer : The synthesis typically involves cyclization or substitution reactions. For example:

-

Cyclization : Reacting diamine precursors with trifluoromethyl-containing carbonyl compounds under acidic or basic conditions. Similar strategies are used for benzimidazole derivatives, such as refluxing 1,2-diamines with trifluoroacetic anhydride .

-

Substitution : Introducing the trifluoromethyl group via nucleophilic substitution using reagents like CF₃Cu or CF₃SiMe₃ in the presence of catalysts (e.g., Pd or Cu) .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06

-

Key Parameters : Reaction temperatures (40–100°C), solvents (DMF, acetonitrile), and catalysts (HATU, DIPEA) are critical for yield optimization .

Q. Which analytical techniques are optimal for confirming the structure and purity of this compound?

- Methodological Answer :

- LCMS/HPLC : Use reverse-phase HPLC with mobile phases like acetonitrile/water (0.1% formic acid) and columns such as YMC-Actus Triart C17. Retention times (e.g., 1.28 minutes under QC-SMD-TFA05) and mass data (e.g., m/z 744 [M+H]⁺) provide structural confirmation .

- NMR/IR : ¹H/¹³C NMR to verify hydrogen/carbon environments, and IR spectroscopy to identify functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .

- Elemental Analysis : Compare calculated vs. experimental C/H/N/F percentages to confirm purity .

Q. What safety precautions are essential when handling intermediates or byproducts during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HF from fluorinated reagents).

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Management : Neutralize acidic/byproduct streams before disposal. Refer to NIOSH guidelines for handling sensitizers or reproductive toxins .

Advanced Questions

Q. How can researchers address low yields in the cyclization step during synthesis?

- Methodological Answer :

- Optimize Reaction Conditions : Increase reaction time (e.g., 12–24 hours) or temperature (e.g., 80°C) to drive cyclization .

- Catalyst Screening : Test coupling agents like HATU or EDCI for amide bond formation. For example, HATU improved yields in multi-step syntheses (38%→90%) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like DIPEA reduce side reactions .

Q. How to resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR shifts)?

- Methodological Answer :

- Dynamic Effects : Check for tautomerism or conformational flexibility, common in tetrahydrobenzodiazoles. Use variable-temperature NMR to identify dynamic processes .

- Computational Validation : Compare experimental ¹H/¹³C shifts with DFT-calculated values (software: Gaussian or ORCA).

- Impurity Analysis : Run LCMS to detect byproducts (e.g., m/z 796 [M]⁺ vs. m/z 744 [M+H]⁺) and refine purification protocols .

Q. What strategies improve regioselectivity in introducing substituents to the benzodiazole core?

- Methodological Answer :

- Directing Groups : Use electron-withdrawing groups (e.g., -NO₂) to orient electrophilic substitution.

- Metal Catalysis : Employ Pd-catalyzed C-H activation for selective functionalization. For example, Suzuki coupling with aryl boronic acids under inert atmospheres .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., NH groups with Boc) to control substitution patterns .

Q. How can researchers optimize purification of polar intermediates in multi-step syntheses?

- Methodological Answer :

- HPLC Gradient Systems : Use mobile phases with formic acid (0.1%) to improve peak resolution. For example, acetonitrile/water gradients achieved 90% purity in a three-step synthesis .

- Column Selection : High-performance columns (e.g., C18, 5 μm particle size) enhance separation efficiency for closely related species .

- Precipitation : Add antisolvents (e.g., hexane to DMF) to isolate crystalline intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。